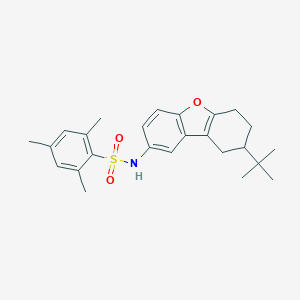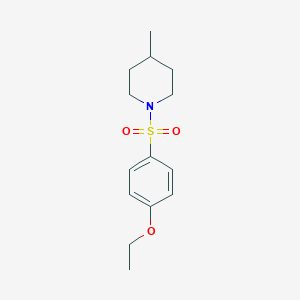![molecular formula C25H20N2O3S3 B491505 N-[3-(1,3-苯并噻唑-2-基硫代)-4-羟基-1-萘基]-2,4-二甲苯磺酰胺 CAS No. 441289-70-9](/img/structure/B491505.png)
N-[3-(1,3-苯并噻唑-2-基硫代)-4-羟基-1-萘基]-2,4-二甲苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H20N2O3S3 and its molecular weight is 492.6g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光动力疗法
- 包括与 N-[3-(1,3-苯并噻唑-2-基硫代)-4-羟基-1-萘基]-2,4-二甲苯磺酰胺相似的化合物在内的苯并噻唑基偶氮染料的合成和结构研究已探索了其在光动力疗法中的潜力。这些化合物显示出平面结构并表现出互变异构平衡,这与光动力应用相关 (Pavlović 等人,2009)。
抗菌剂合成
- 已经对合成新的唑类、嘧啶、吡喃和苯并/萘并 (b) 呋喃衍生物进行了研究,这些衍生物结合了噻唑并 (3,2-a) 苯并咪唑部分,其结构与本化合物相似。这些衍生物已显示出作为抗菌剂的希望 (Farag 等人,2011)。
染料和颜料的开发
- 该化合物及其衍生物已对其在染料和颜料开发中的潜力进行了研究。此类化合物的合成和表征提供了对它们在各种工业应用中的用途的见解,尤其是在着色剂领域 (Glogowski 和 Williams,1981)。
用于疾病治疗的酶抑制
- 苯并噻唑的某些衍生物,其结构与 N-[3-(1,3-苯并噻唑-2-基硫代)-4-羟基-1-萘基]-2,4-二甲苯磺酰胺相似,已被合成并评估其作为酶抑制剂的潜力。这在开发各种疾病的治疗方法方面具有重要意义 (Moreno-Díaz 等人,2008)。
环境污染物分析
- 该化合物的衍生物已被确定为环境污染物,特别是在空气颗粒物中。研究它们的发生和人类暴露评估对于环境健康和安全考虑至关重要 (Maceira 等人,2018)。
作用机制
Target of Action
The compound, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide, has been found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the onset and propagation of seizures.
Mode of Action
The compound interacts with its targets, potentially modulating their activity and altering the balance between inhibitory and excitatory neurotransmission. This could result in a decrease in neuronal hyperexcitability, a common characteristic of epileptic seizures .
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways involved in neuronal signaling and excitability. For instance, modulation of GABA (A) receptors could enhance inhibitory neurotransmission, while interaction with glutamate receptors could reduce excitatory neurotransmission. The net effect would be a reduction in neuronal hyperexcitability .
Result of Action
The compound’s action on its targets and the subsequent modulation of neuronal excitability could lead to a reduction in seizure frequency and severity. In animal models, one of the compounds in the series showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .
生化分析
Biochemical Properties
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound’s benzothiazole moiety allows it to bind effectively to these enzymes, potentially inhibiting or modifying their activity. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, altering their function and impacting cellular processes .
Cellular Effects
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division. It also affects gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its benzothiazole moiety. This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound may inhibit the activity of kinases involved in cell signaling, leading to reduced cell proliferation. Additionally, it can modulate gene expression by interacting with transcription factors, resulting in changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism. Additionally, it may interact with cofactors that are essential for enzyme activity, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into the nucleus, where it can interact with transcription factors and influence gene expression. Its distribution within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence cellular metabolism and energy production. Its localization can also affect its interactions with other biomolecules and its overall efficacy .
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S3/c1-15-11-12-23(16(2)13-15)33(29,30)27-20-14-22(24(28)18-8-4-3-7-17(18)20)32-25-26-19-9-5-6-10-21(19)31-25/h3-14,27-28H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXIODODFKOUQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC5=CC=CC=C5S4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491425.png)
![(4-Chlorophenyl)[2-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B491430.png)
![4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491435.png)
![4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491438.png)

![4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide](/img/structure/B491441.png)
![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491448.png)

![4-(tert-butyl)-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B491455.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491457.png)
![Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B491460.png)


![[4-(4-Hydroxy-phenylsulfamoyl)-phenyl]-carbamic acid methyl ester](/img/structure/B491473.png)
